molecular formula C8H8IN B038618 5-Iodoindoline CAS No. 114144-16-0

5-Iodoindoline

Cat. No. B038618
M. Wt: 245.06 g/mol
InChI Key: AADZERKEXPUPGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Iodoindoline and its derivatives is a key area of research, exploring various methodologies to achieve high yield and purity. For instance, the radiosynthesis of 5-[123/125I]iodo-3-(2(S)-azetidinylmethoxy)pyridine, a derivative of 5-Iodoindoline, has been accomplished through radioiodination followed by acidic deprotection, showing potential as a ligand for nicotinic acetylcholine receptors (Horti et al., 1999). Additionally, synthesis approaches for 5-iodopyrrolo[1,2-a]quinolines and indolo[1,2-a]quinolines via iodine-mediated electrophilic and regioselective ring closure have been developed, demonstrating the versatility of iodine in facilitating complex synthesis pathways (Verma et al., 2011).

Molecular Structure Analysis

The molecular structure of 5-Iodoindoline and its derivatives has been extensively studied, revealing intricate details about their arrangement and interactions. For example, the crystal structure of 1-ethyl-5-iodoindolin-2-one showcases molecules arranged in columns, interacting via intermolecular hydrogen bonds and iodine short contacts, presenting a one-dimensional zigzag iodine chain (Zhang et al., 2015).

Chemical Reactions and Properties

Research into the chemical reactions and properties of 5-Iodoindoline has led to the development of novel reactions and the understanding of its reactivity. The iodine-catalyzed oxidative functionalization of azaarenes with benzylic C(sp3)-H bonds via N-alkylation/amidation cascade, for instance, highlights the compound's potential in facilitating diverse chemical transformations (Luo et al., 2016).

Scientific Research Applications

  • Chefer et al. (1998) studied 5-[123I]iodo-A-85380, a derivative of 5-iodoindoline, as a promising ligand for Single Photon Emission Computed Tomography (SPECT) imaging of brain nicotinic acetylcholine receptors (nAChRs) (Chefer et al., 1998).

  • Mukhin et al. (2000) found that 5-iodo-A-85380 is a selective radioligand for in vivo imaging of alpha4beta2 nAChRs, with high specificity and low toxicity (Mukhin et al., 2000).

  • Zwart et al. (2002) discovered that 5-hydroxyindole potentiates alpha 7 nicotinic receptor-mediated responses and enhances acetylcholine-induced glutamate release in cerebellar slices (Zwart et al., 2002).

  • Ueda et al. (2008) reported that 5-iodo-A-85380, another derivative, prevents glutamate neurotoxicity in rat cortical cultured neurons by activating alpha 4 beta 2 nAChRs and facilitating the influx of extracellular Ca2+ (Ueda et al., 2008).

  • Rajasekharan et al. (2017) found that 5-Iodoindole has high nematicidal activities against the pinewood nematode Bursaphelenchus xylophilus, suggesting its potential application in ecological environments to control its devastating destruction (Rajasekharan et al., 2017).

  • Pimlott et al. (2004) indicated that 5-I-A-85380 is useful for in vitro and in vivo single photon emission tomography human studies investigating disease symptoms and progression, response to acetylcholinesterase-inhibiting drugs, and differentiating primary degenerative dementia from vascular dementia (Pimlott et al., 2004).

Safety And Hazards

5-Iodoindoline is considered hazardous. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

5-iodo-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADZERKEXPUPGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodoindoline

Synthesis routes and methods

Procedure details

To a solution of 5-iodoindole (0.2 g; 0.82 mmol) in AcOH (5 ml) NaBH3CN (0.2 g; 3.8 mmol) was added at ˜10° C. under N2. After stirring for 1 h at room temperature the solvent was removed in vacuo and the residue was diluted to 30 ml with Et2O and washed with 1 N NaOH (5 ml), H2O (2×5 ml), brine, dried over anhydrous MgSO4 and filtered. The filtrate was evaporated to dryness under reduced pressure to give the title compound (0.2 g; 99%), which was used in next step without further purification. 1H-NMR (CDCl3) 7.35 (s, 1H); 7.25 (d, 1H, J=8.15 Hz); 6.43 (d, 1H, J=8.15 Hz); 5.21 (bs, 1H); 3.54 (t, 2H, J=8.36 Hz); 2.99 (t, 2H, J=8.36 Hz).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
L Wang, YX Shen, JT Dong, M Zhang… - … Section E: Structure …, 2014 - scripts.iucr.org
There are two independent molecules in the asymmetric unit of the title compound, C10H8INO2, which differ in the degree of planarity. The iodoindoline-2,3-dione skeleton of molecule …
Number of citations: 1 scripts.iucr.org
C Kucuk, S Yurdakul, B Erdem - Journal of Molecular Structure, 2022 - Elsevier
… and X-ray data of 1-Ethyl-5-iodoindoline-2,3‑dione that is an … X-ray data of 1-Ethyl-5-iodoindoline-2,3‑dione. Although the … the pyrrole ring of 1-Ethyl-5-iodoindoline-2,3‑dione. Second, …
Number of citations: 5 www.sciencedirect.com
OR Abid, G Qadeer, NH Rama… - … Section E: Structure …, 2008 - scripts.iucr.org
In the title compound, C15H9ClINO2, which possesses anticonvulsant activity, the iodoindoline ring system is essentially planar (maximum deviation 1.245 Å) and is oriented with …
Number of citations: 1 scripts.iucr.org
V Rajeshkumar, S Chandrasekar… - Organic & Biomolecular …, 2014 - pubs.rsc.org
A novel molecular I2-catalyzed synthesis of isatins through C(sp3)–H oxidation and intramolecular C–N bond formation of 2′-aminoacetophenones with excellent yields up to 97% …
Number of citations: 54 pubs.rsc.org
M Fresia, T Lindel - European Journal of Organic Chemistry, 2022 - Wiley Online Library
… TIPS-protected 5-iodoindoline 10 is a stable compound that was submitted to Sonogashira coupling with secondary propargylic alcohols 11 and 13, respectively. …
UR Chamakura, E Sailaja, B Dulla, AM Kalle… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives were designed as potential anticancer agents. These compounds were conveniently …
Number of citations: 14 www.sciencedirect.com
B Dulla, SK Kolli, UR Chamakura… - Synthetic …, 2014 - Taylor & Francis
… The reaction was also successful when 5-iodoindoline-2,3-dione (entries 11 and 22, Table 1 ) and ethyl-2-iodo-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (entry 14, Table 1 …
Number of citations: 6 www.tandfonline.com
K Bhagat, J Bhagat, MK Gupta, JV Singh, HK Gulati… - ACS …, 2019 - ACS Publications
Keeping in view various pharmacological attributes of indole and coumarin derivatives, a new series of indolindione–coumarin molecular hybrids was rationally designed and …
Number of citations: 78 pubs.acs.org
HK Gulati, K Bhagat, A Singh, N Kumar, A Kaur… - Medicinal Chemistry …, 2020 - Springer
A library of indolinedione–coumarin hybrid molecules was rationally designed and synthesized against hyperuricemia. All of the synthesized hybrid molecules were tested to check their …
Number of citations: 17 link.springer.com
NA Sharafeldin - Egyptian Journal of Chemistry, 2020 - ejchem.journals.ekb.eg
… [113] While 5−Iodoindoline has been obtained by the action of IC1 on 1−acetyl-indoline.[111] Interestingly, 5−bromo−indolnes are considered as the precursors for the preparation of …
Number of citations: 6 ejchem.journals.ekb.eg

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